2-((2-(2-Ethoxyethoxy)ethoxy)methyl)oxirane
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Overview
Description
2-((2-(2-Ethoxyethoxy)ethoxy)methyl)oxirane is an organic compound with the molecular formula C9H18O4. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is known for its unique structure, which includes an oxirane ring and multiple ethoxyethoxy groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2-Ethoxyethoxy)ethoxy)methyl)oxirane typically involves the reaction of glycidol with ethoxyethanol under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-((2-(2-Ethoxyethoxy)ethoxy)methyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of new carbon-oxygen or carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions, often in the presence of a catalyst or base.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-((2-(2-Ethoxyethoxy)ethoxy)methyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-((2-(2-Ethoxyethoxy)ethoxy)methyl)oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. When the compound encounters nucleophiles, the ring opens, leading to the formation of new bonds. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane
- 2-((2-(2-Propoxyethoxy)ethoxy)methyl)oxirane
- 2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane
Uniqueness
2-((2-(2-Ethoxyethoxy)ethoxy)methyl)oxirane is unique due to its specific ethoxyethoxy groups, which impart distinct solubility and reactivity properties compared to its analogs. These properties make it particularly useful in applications requiring specific solubility characteristics and reactivity profiles.
Properties
CAS No. |
50522-30-0 |
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Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethoxymethyl]oxirane |
InChI |
InChI=1S/C9H18O4/c1-2-10-3-4-11-5-6-12-7-9-8-13-9/h9H,2-8H2,1H3 |
InChI Key |
TZLHRXUYSOSAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCC1CO1 |
Origin of Product |
United States |
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